1-Chloro-2-(2-isocyanatoethyl)benzene
Overview
Description
1-Chloro-2-(2-isocyanatoethyl)benzene: is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is characterized by the presence of a chloro group and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-2-(2-aminomethyl)benzene with phosgene . The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, to form urea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.
Addition Reactions: Reagents such as primary and secondary amines are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Addition Reactions: Products include urea derivatives and other addition products, depending on the reactants involved.
Scientific Research Applications
1-Chloro-2-(2-isocyanatoethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines, to form stable urea derivatives. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
- 1-Chloro-4-(2-isocyanatoethyl)benzene
- 1-Bromo-2-(2-isocyanatoethyl)benzene
- 1-Chloro-2-(2-isocyanatoethyl)benzene
Comparison: this compound is unique due to the specific positioning of the chloro and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .
Properties
IUPAC Name |
1-chloro-2-(2-isocyanatoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMKKQCOJFVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286429 | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93489-11-3 | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93489-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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